molecular formula C5H9N3 B067463 Piperazine-2-carbonitrile CAS No. 187589-36-2

Piperazine-2-carbonitrile

Cat. No. B067463
M. Wt: 111.15 g/mol
InChI Key: FXGJYEBAJZLAJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Piperazine-2-carbonitrile derivatives can be achieved through various chemical processes. For instance, microwave-assisted synthesis has been employed to prepare novel compounds like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, showcasing the efficiency of modern synthesis techniques in producing complex structures efficiently (Mahesh, Perumal, & Pandi, 2004). Another method involves Dieckmann cyclization to form piperazine-2,5-diones from precursors with terminal methylene groups adjacent to nitrogen atoms, indicating the versatility of piperazine-2-carbonitrile in forming cyclic structures (Aboussafy & Clive, 2012).

Molecular Structure Analysis

The molecular structure of Piperazine-2-carbonitrile derivatives plays a crucial role in their chemical reactivity and potential applications. Studies such as the synthesis and characterization of poly(piperazinenaminonitriles) highlight the significance of the piperazine skeleton in modifying the physical and chemical properties of compounds (Moore & Kaur, 1997). Furthermore, crystal engineering studies have explored the supramolecular organization of Piperazine-2,5-diones, derived from specific precursors, demonstrating the impact of molecular structure on crystal packing and intermolecular interactions (Jagadish et al., 2003).

Chemical Reactions and Properties

Piperazine-2-carbonitrile compounds are involved in various chemical reactions, displaying a range of reactivities depending on their functional groups. The degradation studies of aqueous piperazine solutions in carbon dioxide capture processes exemplify the compound's stability under specific conditions, highlighting its potential in environmental applications (Freeman, Davis, & Rochelle, 2010).

Physical Properties Analysis

The physical properties of Piperazine-2-carbonitrile and its derivatives, such as solubility, melting point, and thermal stability, are essential for their application in different fields. For example, studies on poly(piperazinenaminonitriles) have shown these compounds to exhibit limited solubility in dipolar aprotic solvents and lower thermal stability compared to their amide counterparts, which could influence their use in polymer science (Moore & Kaur, 1997).

Chemical Properties Analysis

The chemical properties of Piperazine-2-carbonitrile, including reactivity with other compounds, acidity/basicity, and potential for forming derivatives, are pivotal for its utilization in synthetic chemistry. The compound's role as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media showcases its utility in facilitating chemical reactions under environmentally benign conditions (Yousefi, Goli-Jolodar, & Shirini, 2018).

Scientific Research Applications

Synthesis and Chemical Properties

  • Piperazine-2-carbonitrile derivatives have been synthesized using microwave-assisted methods and conventional heating, demonstrating potential as serotonin 5-HT3 receptor antagonists (Mahesh, Perumal, & Pandi, 2004).
  • In the quest for new therapeutic agents, piperazine derivatives have shown central pharmacological activity, mainly through the activation of the monoamine pathway. They have been researched for their antipsychotic, antidepressant, and anxiolytic applications (Brito, Moreira, Menegatti, & Costa, 2018).
  • The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates has been explored, with certain compounds demonstrating significant anti-proliferative activities against human breast cancer cell lines, revealing the therapeutic potential of piperazine-2-carbonitrile derivatives (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Environmental and Biological Applications

  • Piperazine-2-carbonitrile derivatives have been utilized in environmental studies. For instance, Paracoccus sp. TOH, a strain of bacteria that uses piperazine as a sole carbon, nitrogen, and energy source, has been isolated for the degradation of piperazine, showcasing its environmental relevance (Cai, Li, Cai, & He, 2013).
  • Quantum chemical studies have been conducted on solvents for post-combustion carbon dioxide capture, specifically focusing on the impact of disubstituted piperazines on CO₂ absorption capacity. These studies highlight the relevance of piperazine derivatives in improving environmental processes (Gangarapu, Wierda, Marcelis, & Zuilhof, 2014).

Catalytic and Bioactive Applications

  • Piperazine-based compounds and their metal complexes have been synthesized, showing a wide range of applications including biological systems, catalysis, and metal-organic frameworks (MOFs). These derivatives exhibit properties such as antihistamine, anticancer, antimicrobial, and antioxidant (Kant & Maji, 2020).
  • Benzochromene derivatives containing piperazine-2-carbonitrile have demonstrated significant anti-proliferative properties and DNA binding capabilities, suggesting potential use in chemotherapeutic treatments, specifically for colorectal cancer (Ahagh et al., 2019).

Safety And Hazards

When handling Piperazine-2-carbonitrile, it is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and do not ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

piperazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGJYEBAJZLAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431056
Record name Piperazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-2-carbonitrile

CAS RN

187589-36-2
Record name 2-Piperazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187589-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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